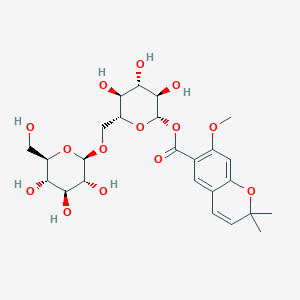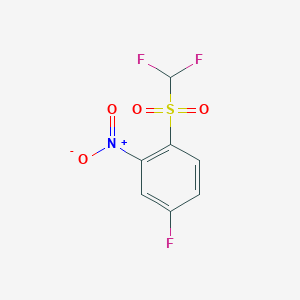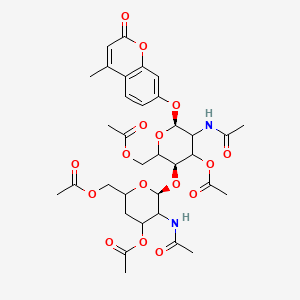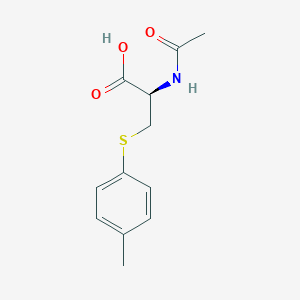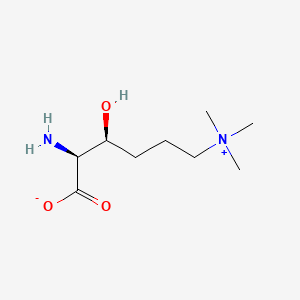
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate involves enzymatic and asymmetric synthetic methods. One approach includes the use of Ne-trimethyllysine hydroxylase (TMLH) to catalyze the hydroxylation of Ne-trimethyllysine . Another method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoester .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the enzymatic approach using TMLH is considered efficient and environmentally friendly, making it a potential candidate for industrial-scale production .
化学反应分析
Types of Reactions
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carnitine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Catalysts: Enzymes like TMLH for specific hydroxylation reactions.
Major Products
The major product formed from the oxidation of this compound is carnitine, which is vital for fatty acid metabolism .
科学研究应用
Chemistry
In chemistry, this compound is used as a precursor in the synthesis of carnitine and other related molecules. It is also studied for its role in various biochemical pathways .
Biology
In biology, (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate is essential for understanding the biosynthesis of carnitine and its role in cellular metabolism .
Medicine
In medicine, this compound is significant for its involvement in metabolic pathways related to fatty acid oxidation. It is also studied for its potential therapeutic applications in treating metabolic disorders .
Industry
In the industry, the compound’s role in carnitine biosynthesis makes it valuable for the production of supplements and pharmaceuticals aimed at improving metabolic health .
作用机制
The mechanism of action of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate involves its conversion to carnitine through enzymatic hydroxylation by TMLH. Carnitine then facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy .
相似化合物的比较
Similar Compounds
(2S,3R)-3-hydroxy-Nε-trimethyllysine: Another stereoisomer with different biochemical properties.
Ne-trimethyllysine: The precursor in the biosynthesis of (2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate.
Uniqueness
This compound is unique due to its specific role in carnitine biosynthesis and its stereochemistry, which is crucial for its biological function .
属性
分子式 |
C9H20N2O3 |
|---|---|
分子量 |
204.27 g/mol |
IUPAC 名称 |
(2S,3S)-2-amino-3-hydroxy-6-(trimethylazaniumyl)hexanoate |
InChI |
InChI=1S/C9H20N2O3/c1-11(2,3)6-4-5-7(12)8(10)9(13)14/h7-8,12H,4-6,10H2,1-3H3/t7-,8-/m0/s1 |
InChI 键 |
ZRJHLGYVUCPZNH-YUMQZZPRSA-N |
手性 SMILES |
C[N+](C)(C)CCC[C@@H]([C@@H](C(=O)[O-])N)O |
规范 SMILES |
C[N+](C)(C)CCCC(C(C(=O)[O-])N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


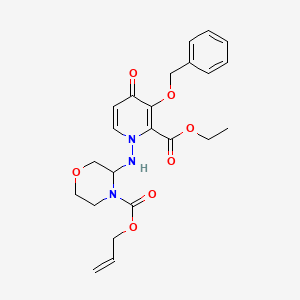
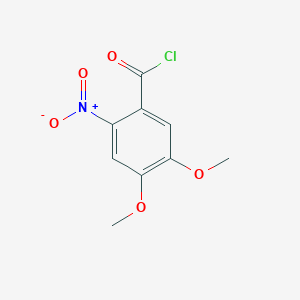


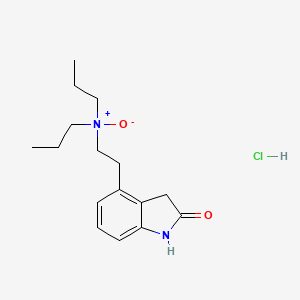
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)
![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)

